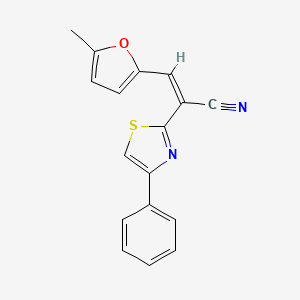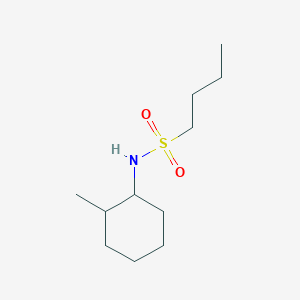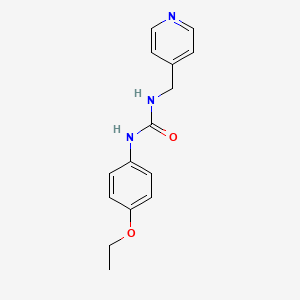![molecular formula C20H25N3O4S B5308167 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide, also known as TAK-715, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies.
作用機序
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide acts as a selective inhibitor of p38 MAP kinase, which is involved in the regulation of various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting the activity of this enzyme, this compound can reduce the production of inflammatory cytokines and prevent the activation of inflammatory cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the prevention of inflammatory cell activation, and the reduction of tissue damage caused by inflammation. In addition, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for p38 MAP kinase, its ability to penetrate cell membranes, and its stability in biological fluids. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular level. In addition, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to selectively inhibit p38 MAP kinase makes it a promising candidate for the treatment of inflammation, cancer, and diabetes. However, further research is needed to fully understand its mechanisms of action and to develop more potent and selective inhibitors.
合成法
The synthesis of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(2,3-dimethylphenyl)piperazine to form the intermediate. This intermediate is then reacted with sulfonyl chloride to produce this compound.
科学的研究の応用
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and diabetes. Inflammation is a major contributor to many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the activity of a key enzyme called p38 MAP kinase. This enzyme is involved in the production of inflammatory cytokines, which play a crucial role in the inflammatory response.
特性
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-14-5-4-6-18(15(14)2)22-9-11-23(12-10-22)28(25,26)16-7-8-19(27-3)17(13-16)20(21)24/h4-8,13H,9-12H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIADQYQDCCIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)



![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5308128.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5308143.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![4-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5308159.png)
![4-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308162.png)
![3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308182.png)